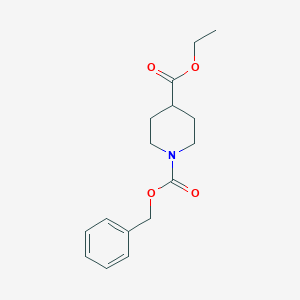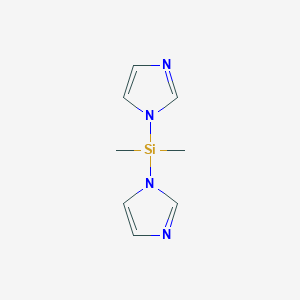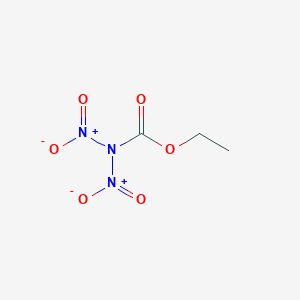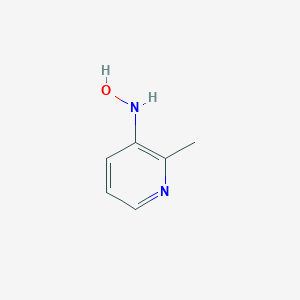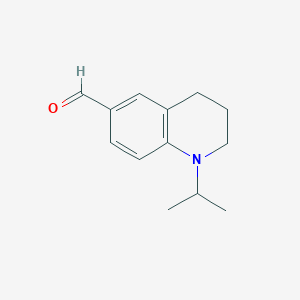
1-异丙基-1,2,3,4-四氢喹啉-6-甲醛
描述
Synthesis Analysis
The synthesis of quinoline derivatives, including 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde, often involves multi-component reactions (MCRs) or one-pot synthesis approaches. These methods allow for the efficient and rapid generation of quinoline compounds under mild conditions. For example, a series of tetrazolo[1,5-a]quinoline-based tetrasubstituted imidazole derivatives have been synthesized through a one-pot MCR approach, demonstrating the versatility and efficiency of these synthesis methods in producing quinoline derivatives with potential antimicrobial and antituberculosis activities (Mungra et al., 2012).
Molecular Structure Analysis
Quinoline derivatives exhibit diverse molecular structures, with variations in substituents leading to different chemical and biological properties. The molecular structure of quinoline derivatives, including their geometrical and linkage isomers, has been extensively studied using X-ray analysis and spectroscopic methods. These studies provide insights into the coordination modes and structural configurations that influence the compound's reactivity and interaction with other molecules (Asami Mori et al., 2014).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, leading to a wide range of products with diverse properties. For instance, the Passerini three-component reaction has been employed to synthesize novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, demonstrating the reactivity of quinoline derivatives in multi-component synthesis reactions (Taran et al., 2014).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including analytical methods and material science applications. The solvatochromic behavior of quinoline derivatives, for instance, has been studied to understand the effect of solvent polarity on their spectroscopic properties (Asami Mori et al., 2014).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as reactivity, stability, and redox potential, are crucial for their application in chemical synthesis and pharmacology. Studies on the electrochemical and spectroscopic characterization of quinolinecarbaldehydes and their Schiff base derivatives provide valuable information on their redox behavior and interaction with light, which are essential for understanding their chemical behavior and potential applications (Wantulok et al., 2020).
科学研究应用
合成和生物学评估
喹啉衍生物的化学,包括 1-异丙基-1,2,3,4-四氢喹啉-6-甲醛,因其合成和生物学意义而被广泛研究。这些化合物以其多样的生物活性而闻名,并已用于合成各种杂环系统。例如,喹啉衍生物化学的最新进展已被强调,涵盖它们的合成、生物学评估以及在构建稠合或二元杂环系统中的应用 (Hamama 等,2018)。此类研究强调了这些化合物在药物化学和药物开发中的重要性。
缓蚀
喹啉衍生物也因其缓蚀性能而受到评估。一项研究证明了喹啉衍生物作为盐酸溶液中低碳钢的缓蚀剂的有效性,突出了它们的潜在工业应用。这些化合物在金属表面的吸附遵循 Langmuir 吸附模型,表明它们在保护金属免受溶解和腐蚀方面的效用 (Lgaz 等,2017)。
抗菌和抗结核剂
此外,已经合成并评估了基于喹啉的化合物,以了解它们的抗菌和抗结核活性。一项研究合成了基于四唑并[1,5-a]-喹啉的四取代咪唑,展示了它们有希望的抗菌和抗结核特性,值得进一步研究 (Mungra 等,2012)。这表明此类化合物在解决抗生素耐药性和传染病方面具有潜力。
催化反应和合成应用
喹啉衍生物的多功能性延伸到它们在催化反应和复杂有机分子合成中的应用。例如,已经开发了基于催化异腈的环加成反应来合成 1H-环戊并[b]喹啉-1-酮衍生物,展示了一种构建新型杂环化合物的有效策略 (Motaghi 等,2019)。这些方法为药物和材料科学的发展提供了新的途径。
安全和危害
属性
IUPAC Name |
1-propan-2-yl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(2)14-7-3-4-12-8-11(9-15)5-6-13(12)14/h5-6,8-10H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIVOFOKXXHVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390143 | |
| Record name | 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde | |
CAS RN |
179406-88-3 | |
| Record name | 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

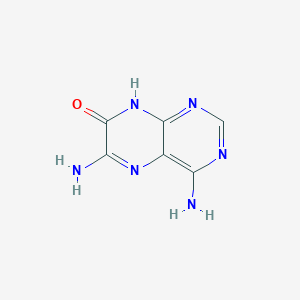
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)

![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)
